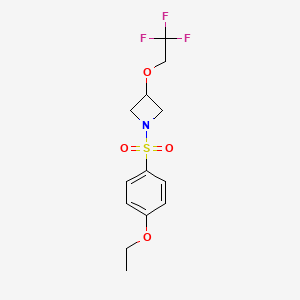

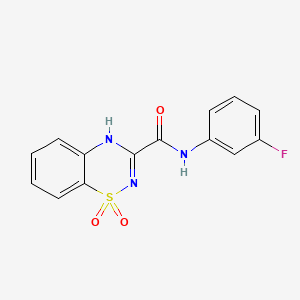

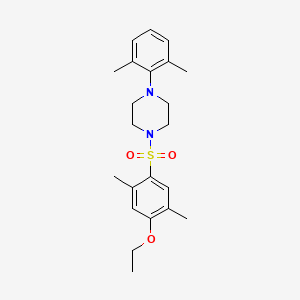

Ethyl 2-(2-methoxybenzamido)thiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(2-methoxybenzamido)thiazole-4-carboxylate is a compound that falls under the category of 2-aminothiazoles . These are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .

Synthesis Analysis

The synthesis of these 2-amino-thiazole-4-carboxamides is based on the structure of cemadotin . The commercially available compound ethyl 2-amino-4-carboxylate was converted to intermediate amides by a 3-step transformation . The synthesized compounds showed moderate to significant antibacterial and antifungal potential .Molecular Structure Analysis

The molecular formula of this compound is C16H18N2O6S . The structure of this compound is characterized by FTIR and NMR (1H and 13C) .Scientific Research Applications

Synthesis and Biological Activities

Ethyl 2-(2-methoxybenzamido)thiazole-4-carboxylate is a compound of interest in various synthetic and biological research areas. Though the specific compound was not directly found, related research on this compound analogs provides insight into the type of applications such compounds might have.

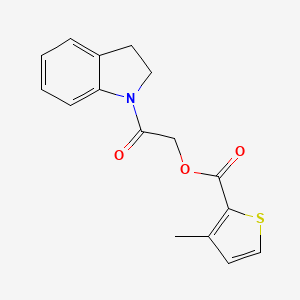

Synthesis of Lignan Conjugates : Research demonstrates the synthesis of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates, showcasing antimicrobial and antioxidant activities. Such studies indicate the potential for this compound in contributing to the development of new therapeutic agents (Raghavendra et al., 2016).

Heterocyclic Synthesis : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles, highlighting the importance of this compound in the creation of diverse heterocyclic compounds with potential pharmaceutical applications (Honey et al., 2012).

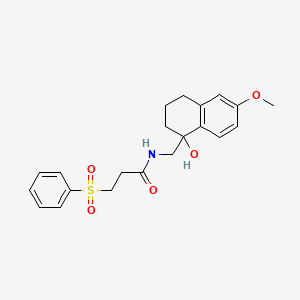

Cytotoxic Agents : Novel 1,3,4-thiadiazole derivatives bearing an amide moiety, including ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, have shown notable in vitro antitumor activities. This underscores the role of such compounds in cancer research and drug development (Almasirad et al., 2016).

Antimicrobial and Antioxidant Studies : Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates were synthesized and evaluated for their antimicrobial and antioxidant properties. Such compounds, due to their promising bioactivities, are of interest in developing new treatments for infectious diseases and oxidative stress-related conditions (Haroon et al., 2021).

Anticancer Agents : The synthesis of 4-substituted methoxybenzoyl-aryl-thiazoles has led to the discovery of novel anticancer agents with improved antiproliferative activity against melanoma and prostate cancer cells. This research suggests that modifications to the this compound structure could yield potent anticancer drugs (Lu et al., 2009).

Mechanism of Action

Target of Action

The primary target of Ethyl 2-(2-methoxybenzamido)thiazole-4-carboxylate is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .

Mode of Action

The compound interacts with its target enzyme through protein-ligand interactions . The binding affinity of the compound to the enzyme is influenced by the presence of a hydroxyl group substituted on the benzene ring . The compound with the highest binding affinity was found to be -7.6 kcal/mol .

Biochemical Pathways

The compound affects the peptidoglycan biosynthesis pathway by inhibiting the activity of UDP-N-acetylmuramate/L-alanine ligase . This results in the disruption of bacterial cell wall synthesis, leading to the death of the bacteria .

Pharmacokinetics

The compound’santibacterial and antifungal potential were evaluated, and it showed good minimum inhibitory concentration (MIC) values .

Result of Action

The compound exhibits moderate to significant antibacterial and antifungal potential . It showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also demonstrated antifungal potential against Candida glabrata and Candida albicans .

properties

IUPAC Name |

ethyl 2-[(2-methoxybenzoyl)amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-3-20-13(18)10-8-21-14(15-10)16-12(17)9-6-4-5-7-11(9)19-2/h4-8H,3H2,1-2H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBBINGATUFNKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

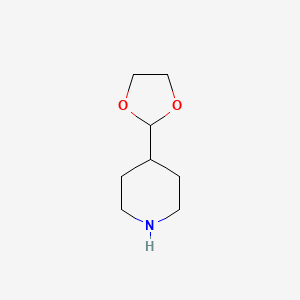

![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B2824589.png)

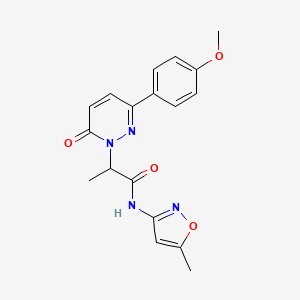

![N-(2-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2824593.png)

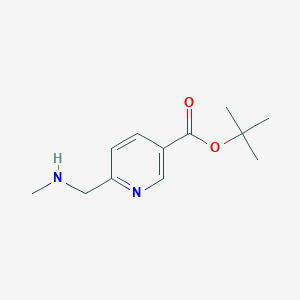

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide](/img/structure/B2824605.png)